![molecular formula C20H22ClNO5 B4058857 ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4058857.png)
ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H22ClNO5 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 391.1186505 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Metabolites : Research has described the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showing methodologies for creating complex quinoline derivatives that could have implications for developing new pharmaceuticals or studying drug metabolism (Mizuno et al., 2006).
Synthesis and Activity of DMARDs : Another study focused on the synthesis and activity of metabolites of a specific quinoline derivative, highlighting its potential as a disease-modifying antirheumatic drug (DMARD). This research provides insights into the chemical synthesis and pharmacological evaluation of quinoline derivatives (Baba et al., 1998).
Large-Scale Synthesis : Practical and large-scale synthesis techniques have been developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate for pharmaceutically active compounds. This demonstrates the scalability of synthesizing complex quinoline derivatives (Bänziger et al., 2000).
Applications in Material Science
Corrosion Inhibition : A theoretical study on quinoxalines, which are structurally similar to quinolines, as corrosion inhibitors for copper in nitric acid media, used quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency. This indicates the potential application of quinoline derivatives in protecting metals from corrosion (Zarrouk et al., 2014).
Optical Properties and Applications : The study of structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives thin films explores their potential use in photonic devices, demonstrating the application of quinoline derivatives in materials science and engineering (Zeyada et al., 2016).
properties
IUPAC Name |
ethyl 4-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-20(25)17-10(2)22-13-6-5-7-14(23)19(13)18(17)11-8-16(26-3)15(24)9-12(11)21/h8-9,18,22,24H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIHTQTWKMXRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Cl)O)OC)C(=O)CCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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